JD-5037

Catalog No.
S531182
CAS No.
1392116-14-1
M.F
C27H27Cl2N5O3S
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JD-5037

CAS Number

1392116-14-1

Product Name

JD-5037

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N

SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

JD5037; JD-5037; JD 5037.

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Description

The exact mass of the compound JD-5037 is 571.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Obesity

Treatment of Dyslipidemia

Prevention of Beta Cell Death

JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor inverse agonist. It has been developed primarily for therapeutic applications in metabolic disorders, particularly targeting visceral obesity and related conditions such as nonalcoholic steatohepatitis. Unlike traditional cannabinoid receptor antagonists that penetrate the central nervous system, JD-5037 exhibits minimal brain penetration, making it a unique candidate for treating peripheral metabolic issues without central side effects .

JD-5037 acts as an inverse agonist at the CB1 receptor. CB1 receptors are found throughout the body, including in the brain and peripheral tissues. They play a role in regulating appetite, energy expenditure, and glucose metabolism []. By binding to the CB1 receptor and acting as an inverse agonist, JD-5037 disrupts the normal signaling pathway, potentially leading to decreased food intake, increased energy expenditure, and improved glucose control [].

Studies in animal models suggest that JD-5037 may work by affecting leptin signaling. Leptin is a hormone produced by fat cells that helps regulate appetite. JD-5037 may decrease leptin expression and secretion, leading to increased leptin sensitivity and reduced food intake [].

JD-5037 interacts selectively with the cannabinoid-1 receptor, exhibiting an IC50 value of approximately 2 nM for this receptor while demonstrating negligible activity towards the cannabinoid-2 receptor (IC50 > 1000 nM) . Its mechanism involves inverse agonism, which stabilizes the receptor in an inactive state, thereby inhibiting pathways typically activated by endogenous cannabinoids. This action leads to various downstream effects, particularly in metabolic regulation and liver fibrosis pathways .

The synthesis of JD-5037 involves several steps typical of organic chemistry processes aimed at creating selective receptor modulators. While specific details of the synthesis pathway are not extensively documented in the literature, it is known that the compound was developed through collaborative efforts between the United States National Institute of Health and Jenrin Discovery. The synthesis likely involves standard techniques such as coupling reactions and purification processes to achieve high purity levels suitable for preclinical testing .

Unique FeaturesRimonabantCannabinoid receptor antagonistObesity managementPenetrates CNS; associated with psychiatric side effectsJD-5006Cannabinoid receptor antagonistMetabolic disordersSimilar structure but different receptor selectivityBPR0912Cannabinoid receptor antagonistWeight managementModulates thermogenesis without affecting food intakeSLV-319Cannabinoid receptor antagonistMetabolic disordersFocused on peripheral actions but less studied than JD-5037

JD-5037's unique profile lies in its peripheral restriction and minimal central nervous system penetration, which may reduce the risk of adverse neuropsychiatric effects commonly associated with other cannabinoid antagonists like Rimonabant .

Studies on JD-5037 have revealed both therapeutic potential and adverse effects. For instance, while it effectively reduces liver fibrosis in certain models, it has also been associated with increased liver injury markers in specific experimental setups, suggesting a nuanced profile where its benefits must be weighed against potential risks . Interaction studies have shown that JD-5037 can modify inflammatory responses and fibrosis-related parameters when used alone or in combination with other agents like metformin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

571.1211663 g/mol

Monoisotopic Mass

571.1211663 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENZ75DG2Z6

Wikipedia

JD5037

Dates

Modify: 2023-08-15
1: Cinar R, Godlewski G, Liu J, Tam J, Jourdan T, Mukhopadhyay B, Harvey-White J, Kunos G. Hepatic cannabinoid-1 receptors mediate diet-induced insulin resistance by increasing de novo synthesis of long-chain ceramides. Hepatology. 2014 Jan;59(1):143-53. doi: 10.1002/hep.26606. PubMed PMID: 23832510; PubMed Central PMCID: PMC3839256.
2: Chorvat RJ. Peripherally restricted CB1 receptor blockers. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4751-60. doi: 10.1016/j.bmcl.2013.06.066. Review. PubMed PMID: 23902803.
3: Tam J, Cinar R, Liu J, Godlewski G, Wesley D, Jourdan T, Szanda G, Mukhopadhyay B, Chedester L, Liow JS, Innis RB, Cheng K, Rice KC, Deschamps JR, Chorvat RJ, McElroy JF, Kunos G. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance. Cell Metab. 2012 Aug 8;16(2):167-79. doi: 10.1016/j.cmet.2012.07.002. PubMed PMID: 22841573; PubMed Central PMCID: PMC3832894.
4: Knani I, Earley BJ, Udi S, Nemirovski A, Hadar R, Gammal A, Cinar R, Hirsch HJ, Pollak Y, Gross I, Eldar-Geva T, Reyes-Capo DP, Han JC, Haqq AM, Gross-Tsur V, Wevrick R, Tam J. Targeting the endocannabinoid/CB1 receptor system for treating obesity in Prader-Willi syndrome. Mol Metab. 2016 Oct 22;5(12):1187-1199. PubMed PMID: 27900261; PubMed Central PMCID: PMC5123200.
5: Jourdan T, Szanda G, Rosenberg AZ, Tam J, Earley BJ, Godlewski G, Cinar R, Liu Z, Liu J, Ju C, Pacher P, Kunos G. Overactive cannabinoid 1 receptor in podocytes drives type 2 diabetic nephropathy. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):E5420-8. doi: 10.1073/pnas.1419901111. PubMed PMID: 25422468; PubMed Central PMCID: PMC4273328.
6: Mukhopadhyay B, Schuebel K, Mukhopadhyay P, Cinar R, Godlewski G, Xiong K, Mackie K, Lizak M, Yuan Q, Goldman D, Kunos G. Cannabinoid receptor 1 promotes hepatocellular carcinoma initiation and progression through multiple mechanisms. Hepatology. 2015 May;61(5):1615-26. doi: 10.1002/hep.27686. PubMed PMID: 25580584; PubMed Central PMCID: PMC4406817.
7: Chorvat RJ, Berbaum J, Seriacki K, McElroy JF. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. doi: 10.1016/j.bmcl.2012.08.004. PubMed PMID: 22959249.

Explore Compound Types